molecular formula C19H16N2O3S3 B2823419 3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide CAS No. 868676-60-2

3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide

Cat. No. B2823419
CAS RN: 868676-60-2
M. Wt: 416.53
InChI Key: WYHUVPMWWKSVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide” is a complex organic molecule. It contains a phenylsulfonyl group, a thiochromeno[4,3-d]thiazol-2-yl group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylsulfonyl group would contribute aromaticity, the thiochromeno[4,3-d]thiazol-2-yl group would add heterocyclic elements, and the propanamide group would introduce amide functionality .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For instance, the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound 3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide has been explored in the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aimed at antimicrobial applications. A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds suitable for use as antimicrobial agents. These compounds, including thiazole and chromene derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Herbicidal Activity

Another significant application of sulfonamide derivatives, such as this compound, is in the development of herbicides. Omokawa et al. (1985) synthesized α-phenylsulfonyl alkanamides and tested their herbicidal activities under paddy conditions. The study found that some α-phenylsulfonyl propanamides exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants, indicating their potential as selective herbicides Omokawa, Ichizen, Tabogami, & Takematsu, 1985.

Antitubercular Properties

Suresh Kumar et al. (2013) synthesized a series of novel sulfonyl derivatives with a focus on antimicrobial and antitubercular properties. The study presented the synthesis of sulfonyl derivatives bearing an isopropyl thiazole moiety, which were characterized and evaluated for their antibacterial, antifungal, and antitubercular activities. The results highlighted compounds with significant antitubercular activities against Mycobacterium tuberculosis, offering potential leads for antitubercular drug development Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013.

Anticonvulsant Activities

Compounds incorporating the sulfonamide moiety, similar to this compound, have been investigated for their potential anticonvulsant activities. Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. The study found that several synthesized compounds provided protection against picrotoxin-induced convulsions, with one compound, in particular, offering 100% protection, highlighting the therapeutic potential of such compounds in managing convulsive disorders Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on fully characterizing this compound, determining its potential uses, and optimizing its synthesis process .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHUVPMWWKSVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.